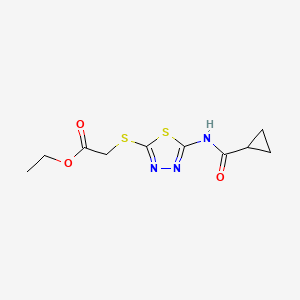![molecular formula C28H25N5O3 B2612744 N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide CAS No. 1207060-45-4](/img/no-structure.png)
N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide is a useful research compound. Its molecular formula is C28H25N5O3 and its molecular weight is 479.54. The purity is usually 95%.
BenchChem offers high-quality N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiopharmaceutical Development
Compounds within the same family, particularly those with pyrazolo[1,5-a]pyrimidineacetamide scaffolds, have been explored for their potential as selective ligands of the translocator protein (18 kDa) (TSPO), which is involved in mitochondrial functions and inflammation processes. A notable example is DPA-714, a compound designed with a fluorine atom allowing for labeling with fluorine-18, facilitating in vivo imaging with positron emission tomography (PET) for neuroinflammation and other TSPO-related pathologies (Dollé et al., 2008).
Antimicrobial and Antitumor Activities
Derivatives with pyrazole and pyrimidine moieties, similar to the core structure of the compound , have been synthesized and evaluated for antimicrobial activities. These heterocyclic compounds, due to their diverse biological activities, hold promise for the development of new therapeutic agents. An example includes a study on new heterocycles incorporating antipyrine moiety, showcasing antimicrobial potential (Bondock et al., 2008).
Anti-inflammatory and Antinociceptive Properties
The synthesis of thiazolopyrimidine derivatives highlights the exploration of compounds for their antinociceptive and anti-inflammatory properties. Such studies contribute to the development of new pharmacological agents capable of managing pain and inflammation, underscoring the relevance of pyrimidine derivatives in medicinal research (Selvam et al., 2012).
In Vitro Cytotoxic Activity
Efforts to discover new anticancer agents have led to the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, with some compounds showing appreciable cancer cell growth inhibition. This line of research signifies the potential of pyrazole-pyrimidine acetamide derivatives in cancer therapy (Al-Sanea et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide involves the reaction of 2-(4-phenylphenyl)acetic acid with 1,3-dimethyl-2-phenyl-1H-pyrazol-5-amine to form 2-(4-phenylphenyl)acetohydrazide. This intermediate is then reacted with furan-2-carboxylic acid and 6-oxo-4-propyl-1H-pyrimidine-2-carboxylic acid to form the final product.", "Starting Materials": [ "2-(4-phenylphenyl)acetic acid", "1,3-dimethyl-2-phenyl-1H-pyrazol-5-amine", "furan-2-carboxylic acid", "6-oxo-4-propyl-1H-pyrimidine-2-carboxylic acid" ], "Reaction": [ "Step 1: 2-(4-phenylphenyl)acetic acid is reacted with thionyl chloride and dimethylformamide to form 2-(4-phenylphenyl)acetyl chloride.", "Step 2: 1,3-dimethyl-2-phenyl-1H-pyrazol-5-amine is reacted with hydrazine hydrate to form 1,3-dimethyl-2-phenyl-1H-pyrazol-5-yl hydrazine.", "Step 3: 2-(4-phenylphenyl)acetyl chloride is reacted with 1,3-dimethyl-2-phenyl-1H-pyrazol-5-yl hydrazine to form 2-(4-phenylphenyl)acetohydrazide.", "Step 4: 2-(4-phenylphenyl)acetohydrazide is reacted with furan-2-carboxylic acid and 6-oxo-4-propyl-1H-pyrimidine-2-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the final product N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide." ] } | |
CAS RN |
1207060-45-4 |
Molecular Formula |
C28H25N5O3 |
Molecular Weight |
479.54 |
IUPAC Name |
N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C28H25N5O3/c1-2-7-22-17-27(35)31-28(29-22)33-25(18-23(32-33)24-10-6-15-36-24)30-26(34)16-19-11-13-21(14-12-19)20-8-4-3-5-9-20/h3-6,8-15,17-18H,2,7,16H2,1H3,(H,30,34)(H,29,31,35) |
InChI Key |
VGCCJRONPNQECZ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



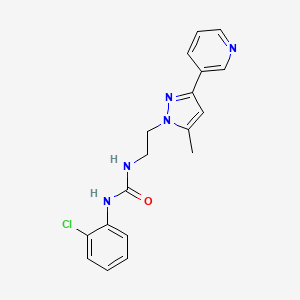
![N-(2,3-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2612665.png)

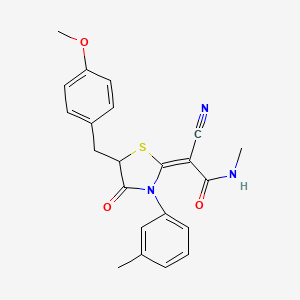
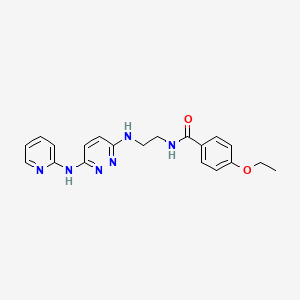
![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2612670.png)
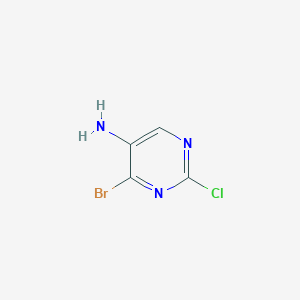
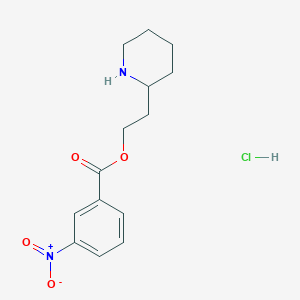
![2-[[5-Propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2612674.png)


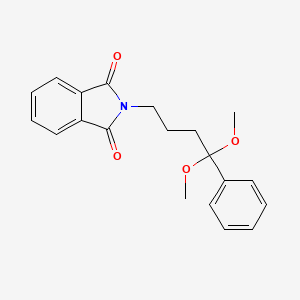
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide](/img/structure/B2612679.png)
